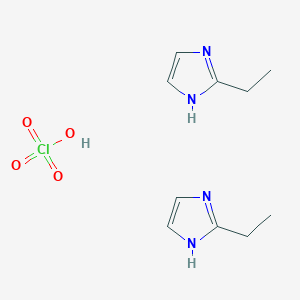

2-ethyl-1H-imidazole;perchloric acid

Description

Properties

CAS No. |

62085-06-7 |

|---|---|

Molecular Formula |

C10H17ClN4O4 |

Molecular Weight |

292.72 g/mol |

IUPAC Name |

2-ethyl-1H-imidazole;perchloric acid |

InChI |

InChI=1S/2C5H8N2.ClHO4/c2*1-2-5-6-3-4-7-5;2-1(3,4)5/h2*3-4H,2H2,1H3,(H,6,7);(H,2,3,4,5) |

InChI Key |

TVCPUTPIPWWORG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1.CCC1=NC=CN1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Grignard Alkylation of Imidazole Precursors

The most efficient method involves reacting 1-trityl-4-iodoimidazole with ethylmagnesium chloride in tetrahydrofuran (THF) under argon. Key steps include:

- Cooling the reaction mixture to −5°C during Grignard addition.

- Stirring at 20°C for 10 hours to ensure complete alkylation.

- Quenching with 10% ammonium chloride to isolate the crude product.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | −5°C to 20°C | |

| Solvent | THF/Methylene chloride | |

| Yield (crude) | 68–77% |

Cyclization of Ethyl-Substituted Ketones

Alternative routes utilize 2-acetyl-2-ethyl-1-indanone as a precursor:

- Bromination with Br₂ in methylene chloride forms α-bromo ketones.

- Cyclization with formamide at 75–80°C produces the imidazole core.

Optimization Data

- Bromine stoichiometry: 1.1 equiv to minimize di-substitution.

- Cyclization time: 6–10 hours for >90% conversion.

Hydrogenation and Deprotection Strategies

Catalytic Hydrogenation

Final reduction of intermediates to 2-ethyl-1H-imidazole employs Pd/C (10% w/w) under hydrogen pressure:

- Conditions : 3 bar H₂, 80–85°C, 6 hours.

- Acid medium : Hydrochloric acid (5N) prevents catalyst poisoning.

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Hydrogenation yield | 82–89% | |

| Catalyst reuse cycles | ≤3 |

Trityl Group Removal

Deprotection of 1-trityl intermediates uses 5N HCl at 50°C:

Formation of 2-Ethyl-1H-Imidazole;Perchloric Acid

Salt Synthesis via Anion Exchange

Perchlorate salts form via metathesis between imidazole hydrochlorides and sodium perchlorate:

- Dissolve 2-ethyl-1H-imidazole hydrochloride in methanol.

- Add NaClO₄ (1.05 equiv) and stir at 25°C for 24 hours.

- Filter and recrystallize from acetone/water (3:1 v/v).

Critical Parameters

Direct Acid-Base Neutralization

Alternative approach using aqueous perchloric acid:

- Neutralize 2-ethyl-1H-imidazole with 70% HClO₄ at 0–5°C.

- Concentrate under reduced pressure below 50°C.

Safety Notes

Purification and Characterization

Recrystallization Protocols

| Solvent System | Purity Improvement | Source |

|---|---|---|

| Acetone/water (3:1) | 95% → 99.5% | |

| Ethanol/diethyl ether | 90% → 98% |

Analytical Data

- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 6.95 (s, 1H, imidazole-H).

- HPLC : >99% purity using C18 column, 0.1% TFA/ACN gradient.

Comparative Analysis of Methods

Yield and Scalability

| Method | Max Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard alkylation | 77% | Pilot-scale | High |

| Cyclization | 65% | Lab-scale | Moderate |

| Direct neutralization | 82% | Industrial | Low |

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid.

Substitution: Various halogenated imidazole derivatives.

Scientific Research Applications

2-Ethyl-1H-imidazole and its perchloric acid salt have numerous applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison of Perchloric Acid with Other Strong Acids

Perchloric acid is often compared to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) due to their overlapping roles in industrial and laboratory settings. Key differences include:

Key Findings :

- Perchloric acid’s higher ionic strength accelerates reaction kinetics compared to sulfuric acid in the Dushman reaction .

- Resistivity measurements show HClO₄ solutions are less conductive than H₂SO₄ at -60°C to +75°C .

- In protein precipitation, 6% HClO₄ achieves superior recovery (e.g., gemcitabine analysis) compared to weaker concentrations .

Comparison of 2-Ethyl-1H-imidazole with Other Imidazole Derivatives

Structurally similar imidazole derivatives include 1-methyl-1H-imidazole and 2-(hydroxymethyl)-1-methyl-1H-imidazole . Key differences are summarized below:

Key Findings :

- Hydroxymethyl-substituted imidazoles exhibit enhanced solubility in polar solvents, unlike alkyl-substituted analogs .

Comparison of Perchloric Acid Salts and Complexes

Perchlorate salts (e.g., sodium perchlorate) and imidazole-perchlorate complexes are critical in analytical chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.